Physicochemical Properties and Stability of Laquinimod Sodium: An In-depth Technical Guide
Physicochemical Properties and Stability of Laquinimod Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laquinimod Sodium (ABR-215062) is a novel immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] Its mechanism of action involves both immunomodulatory and neuroprotective effects, making it a subject of significant interest in the scientific community.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties and stability of Laquinimod Sodium, compiled from available scientific literature.
Physicochemical Properties
Understanding the physicochemical properties of a drug substance is fundamental for its development, formulation, and delivery. Key properties of Laquinimod Sodium are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Sodium 5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | [5] |
| CAS Number | 248282-07-7 | [5] |
| Molecular Formula | C₁₉H₁₆ClN₂NaO₃ | [5] |
| Molecular Weight | 378.79 g/mol | [5] |
| pKa (Strongest Acidic) | 5.02 | [5] |
| Solubility | Water: 0.0379 mg/mLDMSO: 61 mg/mL (for Laquinimod free acid)Ethanol: 1 mg/mL (for Laquinimod free acid) | [5] |
| Melting Point | Not explicitly stated ("N/A" in several sources). However, a patent provides a Differential Scanning Calorimetry (DSC) thermogram for a crystalline form, indicating thermal events. | [6] |
| Appearance | White to pale cream-colored powder (for Laquinimod free acid) | |
| Crystalline Forms | Various crystalline forms of Laquinimod Sodium have been identified and characterized by X-ray powder diffraction. |
Stability Profile
The stability of a drug substance is a critical attribute that influences its shelf-life, storage conditions, and the development of stable pharmaceutical formulations. While comprehensive forced degradation studies on Laquinimod Sodium are not extensively detailed in the public domain, available information and general guidelines provide insights into its stability.
General Stability
Certain crystalline forms of Laquinimod Sodium have been reported to be stable under specific storage conditions. For instance, one crystalline form is described as remaining stable when stored at 40°C and 75% relative humidity for at least three months, and at 25°C and 60% relative humidity for at least six months.[7] Laquinimod has also been found to be stable in human plasma for at least 3 months when stored at -20°C.[8]
Forced Degradation Studies (General Protocols)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of developing stability-indicating analytical methods.[9] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[10]
While specific data for Laquinimod Sodium is limited, the following are detailed general experimental protocols for forced degradation studies that would be applicable.
1. Hydrolytic Degradation:
-
Procedure: Dissolve a known concentration of Laquinimod Sodium in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) solutions.
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Conditions: The solutions are typically heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn at various time points.
-
Analysis: Samples are neutralized (if acidic or basic) and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed sample.[1]
2. Oxidative Degradation:
-
Procedure: Dissolve Laquinimod Sodium in a solution containing an oxidizing agent, typically hydrogen peroxide (H₂O₂).
-
Conditions: A common condition is exposure to 3-30% H₂O₂ at room temperature for a defined period. Samples are taken at different intervals.
-
Analysis: The samples are diluted and analyzed by HPLC to determine the extent of degradation.[11]
3. Photolytic Degradation:
-
Procedure: Expose the solid drug substance and its solution to a light source capable of emitting both UV and visible light.
-
Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[10][12][13] A dark control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.
-
Analysis: Changes in physical appearance are noted, and the samples are analyzed by HPLC to quantify any degradation.[12]
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to elevated temperatures in a controlled environment, such as a calibrated oven.
-
Conditions: The temperature is typically set higher than that used for accelerated stability testing (e.g., 70-80°C) for a specified duration.
-
Analysis: The physical appearance of the sample is observed, and the extent of degradation is determined by a stability-indicating HPLC method.[1] Thermogravimetric Analysis (TGA) can also be employed to study the thermal decomposition profile.[14][15]
Stability-Indicating HPLC Method: A crucial component of stability studies is a validated stability-indicating analytical method, typically RP-HPLC with UV or mass spectrometric detection. This method must be able to separate the parent drug from all potential degradation products and process-related impurities, ensuring accurate quantification of the drug's purity and degradation.[9][16]
Mechanism of Action: Signaling Pathways
Laquinimod's therapeutic effects are believed to be mediated through its interaction with the immune system and direct effects within the central nervous system (CNS). Key signaling pathways involved include the modulation of NF-κB and the Aryl Hydrocarbon Receptor (AHR) in glial cells like astrocytes and microglia.[1][2]
Experimental Workflow for Investigating Laquinimod's Effect on NF-κB Signaling in Astrocytes
The following workflow illustrates a typical experimental approach to study the impact of Laquinimod on inflammation-induced signaling in astrocytes.
Figure 1. Experimental workflow for studying Laquinimod's effect on NF-κB.
Laquinimod's Modulation of the NF-κB Signaling Pathway in Astrocytes
In response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β), the transcription factor NF-κB translocates to the nucleus, leading to the expression of inflammatory genes. Laquinimod has been shown to inhibit this nuclear translocation in astrocytes, thereby dampening the inflammatory response.[1]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2318371A2 - Novel solid state forms of laquinimod and its sodium salt - Google Patents [patents.google.com]
- 8. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. Photostability | SGS Egypt [sgs.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
